molecular formula C9H9FO3 B1319202 2-Fluoro-4-methoxyphenylacetic acid CAS No. 883531-28-0

2-Fluoro-4-methoxyphenylacetic acid

Cat. No.: B1319202
CAS No.: 883531-28-0
M. Wt: 184.16 g/mol
InChI Key: WGODSCYEKWDSAV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active molecules, including gsk-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including metabolism, cell division, and apoptosis.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds - a key process in organic synthesis.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of molecules that inhibit gsk-3β . The inhibition of GSK-3β can affect several biochemical pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Pharmacokinetics

The compound’s molecular weight (18416 g/mol) and its physical form (solid powder) suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been used in the synthesis of molecules that inhibit gsk-3β . Inhibition of GSK-3β can lead to increased cell proliferation and decreased apoptosis, which could have significant implications in various

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-methoxyphenylacetic acid change over time, influenced by factors such as stability and degradation. The compound’s stability is maintained under sealed, dry conditions at room temperature . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Threshold effects have been observed, highlighting the importance of dosage optimization for achieving desired biochemical outcomes without causing harm .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the compound’s accessibility to target enzymes and proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-methoxyphenylacetic acid typically involves the substitution reaction of phenylacetic acid. One common method is to react 3-fluoro-4-methoxybenzoic acid with bromoacetic acid or bromoacetic anhydride . Another method involves adding dichloroethane and m-fluoroanisole into a flask, stirring, cooling, adding aluminum trichloride and acetyl chloride, and then keeping the temperature controlled .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODSCYEKWDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598372
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-28-0
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis of 3-fluoro-4-methoxyphenylacetic acid 15 starting from 2-fluoroanisole has been described by M. Kucha{hacek over (r)} et al. (Collect. Czech. Chem. Commun. 1990, 55, 296-306). 2-Fluoro-4-methoxyphenylacetic acid 16 is obtained from 2-fluoro-4-hydroxyphenylacetic acid [S.-I. Sugita, S. Toda, T. Yoshiyasu, T. Teraji, Mol. Cryst. Liq. Cryst. 1993, 237, 399-406; E. J. Corey, J. P. Dittami, J. Am. Chem. Soc. 1985, 107, 256-257; H. H. Wassermann, J. Wang, J. Org. Chem. 1998, 63, 5581-5586] by dimethylation and ester saponification.
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